Molecular Weight and Lipophilicity Differentiation vs. N1-(4-Fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide
The target compound (MW 311.29 g·mol⁻¹ ) is approximately 48 Da heavier than the simplified analog N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide (MW 263.22 g·mol⁻¹ ). The additional 4-(furan-3-yl)phenyl substituent contributes both greater molecular volume and an additional aromatic ring, which is expected to increase logP and alter passive membrane permeability relative to the smaller analog. While direct experimental logP values are not publicly available, the structural difference shifts the compound from a Rule-of-Five compliant small fragment toward a more elaborate 'lead-like' space, potentially enhancing target complementarity at the cost of solubility.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 311.29 g·mol⁻¹ |
| Comparator Or Baseline | N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide: 263.22 g·mol⁻¹ |
| Quantified Difference | +48.07 g·mol⁻¹ (18.3% increase) |
| Conditions | Calculated from molecular formula; no experimental logP data available |
Why This Matters
The ~48 Da mass difference corresponds to the addition of a furan-phenyl moiety, which may confer distinct binding interactions; procurement decisions should not treat the two as interchangeable screening hits.
